molecular formula C10H9NO3 B015343 (3-Hydroxymandelonitrile)acetate CAS No. 887406-43-1

(3-Hydroxymandelonitrile)acetate

Cat. No.: B015343
CAS No.: 887406-43-1
M. Wt: 191.18 g/mol
InChI Key: HRVSUXZPCHILOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxymandelonitrile)acetate typically involves the esterification of (3-Hydroxymandelonitrile) with acetic acid or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial to minimize impurities and optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted (3-Hydroxymandelonitrile) derivatives.

Scientific Research Applications

(3-Hydroxymandelonitrile)acetate is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of (3-Hydroxymandelonitrile)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: (3-Hydroxymandelonitrile)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective.

Properties

IUPAC Name

[cyano-(3-hydroxyphenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-7(12)14-10(6-11)8-3-2-4-9(13)5-8/h2-5,10,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVSUXZPCHILOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400055
Record name (3-Hydroxymandelonitrile)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887406-43-1
Record name (3-Hydroxymandelonitrile)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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